molecular formula C22H23N3O3S B2835525 N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1323333-73-8

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2835525
CAS No.: 1323333-73-8
M. Wt: 409.5
InChI Key: LVTLZGQVSPAUIV-UHFFFAOYSA-N
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Description

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, a piperidine ring, and a benzamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also be automated to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is unique due to its combination of the benzothiazole, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

N-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-6-5-9-18-20(15)24-22(29-18)28-17-10-12-25(13-11-17)19(26)14-23-21(27)16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLZGQVSPAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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